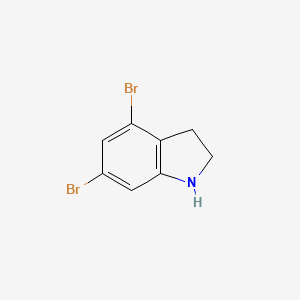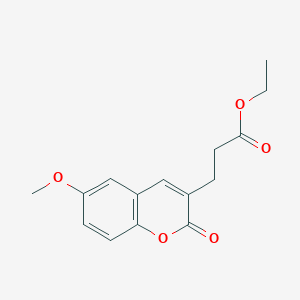
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(1-hydroxyethyl)tetrahydrofuran-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(1-hydroxyethyl)tetrahydrofuran-3,4-diol is a complex organic compound that belongs to the class of nucleosides. This compound is structurally related to nucleotides, which are the building blocks of nucleic acids such as DNA and RNA. The compound’s structure includes a purine base (adenine) attached to a sugar moiety, making it a crucial component in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(1-hydroxyethyl)tetrahydrofuran-3,4-diol typically involves the following steps:
Formation of the Sugar Moiety: The sugar moiety, tetrahydrofuran-3,4-diol, is synthesized through a series of reactions starting from simple carbohydrates. The stereochemistry of the sugar is controlled using chiral catalysts or starting materials.
Attachment of the Purine Base: The purine base, adenine, is attached to the sugar moiety through a glycosidic bond. This step often involves the use of protecting groups to ensure selective reactions at specific sites.
Deprotection and Purification: The final step involves the removal of protecting groups and purification of the compound using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and concentration.
Automated Purification Systems: Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the sugar moiety.
Reduction: Reduction reactions can occur at the purine base, leading to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group of the purine base.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Nucleophiles: Ammonia or amines are used in substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives of the sugar moiety.
Reduction Products: Dihydro derivatives of the purine base.
Substitution Products: Amino-substituted derivatives of the purine base.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Nucleotides: The compound is used as a precursor in the synthesis of nucleotides and nucleotide analogs.
Study of Reaction Mechanisms: It serves as a model compound for studying glycosidic bond formation and cleavage.
Biology
DNA and RNA Research: The compound is used in the study of DNA and RNA synthesis, repair, and replication.
Enzyme Substrate: It acts as a substrate for various enzymes involved in nucleotide metabolism.
Medicine
Antiviral Agents: Derivatives of the compound are explored for their potential as antiviral agents.
Cancer Research: It is used in the development of chemotherapeutic agents targeting nucleotide metabolism.
Industry
Biotechnology: The compound is used in the production of genetically modified organisms and in various biotechnological applications.
Mecanismo De Acción
The compound exerts its effects primarily through its incorporation into nucleic acids. It acts as a substrate for enzymes involved in nucleotide metabolism, influencing processes such as DNA and RNA synthesis. The molecular targets include DNA polymerases, RNA polymerases, and various nucleotidases. The pathways involved are critical for cellular replication and repair mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: Similar structure but with a different substituent on the sugar moiety.
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(1-hydroxypropyl)tetrahydrofuran-3,4-diol: Similar structure with a longer alkyl chain on the sugar moiety.
Uniqueness
The uniqueness of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(1-hydroxyethyl)tetrahydrofuran-3,4-diol lies in its specific stereochemistry and the presence of the 1-hydroxyethyl group. This specific configuration and substituent pattern confer unique biochemical properties, making it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C11H15N5O4 |
|---|---|
Peso molecular |
281.27 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(1-hydroxyethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-4(17)8-6(18)7(19)11(20-8)16-3-15-5-9(12)13-2-14-10(5)16/h2-4,6-8,11,17-19H,1H3,(H2,12,13,14)/t4?,6-,7+,8+,11+/m0/s1 |
Clave InChI |
DJUZHNZMVHIRPJ-ONBHVAQOSA-N |
SMILES isomérico |
CC([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
SMILES canónico |
CC(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-yl]amino}ethan-1-ol](/img/structure/B11847908.png)
![1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B11847912.png)
![tert-Butyl (5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)carbamate](/img/structure/B11847914.png)

![Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11847933.png)
![Ethyl 2'-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B11847937.png)




![Indeno[2,1-b]carbazol-7(5H)-one](/img/structure/B11847959.png)


